Ácido 5-bromo-2-fluoro-3-metilbenzoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

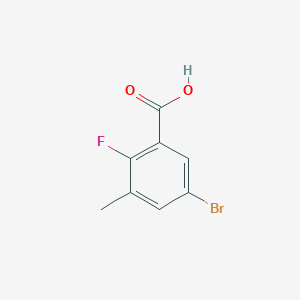

5-Bromo-2-fluoro-3-methylbenzoic acid is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and a methyl group on the benzene ring. This compound is of significant interest in various fields of chemical research due to its unique structural properties and reactivity.

Aplicaciones Científicas De Investigación

Síntesis de Inhibidores de SGLT2

Ácido 5-bromo-2-fluoro-3-metilbenzoico: es un intermedio clave en la síntesis de inhibidores de SGLT2, que son una clase de medicamentos utilizados para el tratamiento de la diabetes. Estos inhibidores funcionan al prevenir la reabsorción de glucosa en los riñones, lo que reduce los niveles de azúcar en la sangre .

Reacciones Organometálicas

Este compuesto se utiliza en química organometálica, particularmente en reacciones como el acoplamiento cruzado de Suzuki y Stille, que son fundamentales para crear moléculas orgánicas complejas. Estas reacciones son esenciales para la síntesis de varios productos farmacéuticos y polímeros .

Química Analítica

En química analítica, los derivados del This compound se pueden utilizar como estándares o reactivos en métodos cromatográficos para cuantificar o identificar otras sustancias, gracias a sus propiedades espectrales únicas .

Ciencia de Materiales

El compuesto sirve como bloque de construcción en la ciencia de materiales para la síntesis de materiales avanzados, incluidos semiconductores orgánicos y polímeros conductores. Su estructura halogenada permite la sintonización fina de las propiedades electrónicas .

Investigación Bioquímica

En bioquímica, el This compound está involucrado en el estudio de reacciones catalizadas por enzimas y vías metabólicas. Puede actuar como un inhibidor o un análogo de sustrato para estudiar la función de las enzimas .

Ciencia Ambiental

Este compuesto también se puede utilizar en ciencia ambiental para estudiar la degradación de compuestos orgánicos halogenados, que son importantes debido a su persistencia y potencial toxicidad en el medio ambiente .

Mecanismo De Acción

Mode of Action

The mode of action of 5-Bromo-2-fluoro-3-methylbenzoic acid is likely to involve interactions with its targets through processes such as free radical bromination, nucleophilic substitution, and oxidation . The bromine atom in the compound can participate in free radical reactions, while the carboxylic acid group can engage in nucleophilic substitution reactions .

Result of Action

The molecular and cellular effects of 5-Bromo-2-fluoro-3-methylbenzoic acid’s action would depend on its specific targets and mode of action. These effects could include changes in enzyme activity, alterations in signal transduction pathways, and impacts on cellular metabolism .

Action Environment

The action, efficacy, and stability of 5-Bromo-2-fluoro-3-methylbenzoic acid can be influenced by various environmental factors. These could include the pH and temperature of the body’s internal environment, the presence of other compounds, and the specific characteristics of the target cells or tissues .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-3-methylbenzoic acid typically involves the bromination and fluorination of 3-methylbenzoic acid. One common method includes:

Bromination: 3-Methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.

Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 2-position.

Industrial Production Methods: Industrial production of 5-Bromo-2-fluoro-3-methylbenzoic acid may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common to ensure high-quality product.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (bromine and fluorine).

Oxidation and Reduction: While the carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, the aromatic ring itself is relatively stable under mild conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or borane complexes.

Coupling Reactions: Palladium catalysts with boronic acids or alkenes.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted benzoic acids.

Oxidation Products: Benzoic acid derivatives with higher oxidation states.

Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Material Science: Precursor for the synthesis of polymers and advanced materials.

Biology and Medicine:

Drug Development: Potential use in the design of new drugs due to its ability to interact with biological targets.

Biochemical Studies: Used in the study of enzyme interactions and metabolic pathways.

Industry:

Agrochemicals: Intermediate in the production of herbicides and pesticides.

Dyes and Pigments: Used in the synthesis of colorants for various applications.

Comparación Con Compuestos Similares

- 5-Bromo-2-fluorobenzoic acid

- 3-Bromo-2-fluorobenzoic acid

- 2-Fluoro-3-methylbenzoic acid

Comparison: 5-Bromo-2-fluoro-3-methylbenzoic acid is unique due to the specific positioning of its substituents, which can significantly influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties such as melting point and solubility, as well as distinct reactivity patterns in chemical reactions.

Propiedades

IUPAC Name |

5-bromo-2-fluoro-3-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASLKUKYXZAJOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B1380195.png)

![2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B1380198.png)

![1-[4-(3-Aminocyclopentyl)piperazin-1-yl]ethan-1-one](/img/structure/B1380212.png)